Dichamanetin

Description

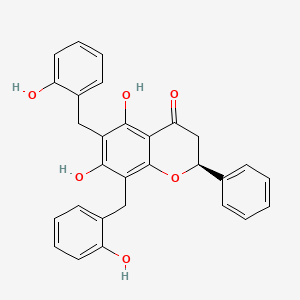

Structure

3D Structure

Properties

CAS No. |

58779-09-2 |

|---|---|

Molecular Formula |

C29H24O6 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C29H24O6/c30-22-12-6-4-10-18(22)14-20-27(33)21(15-19-11-5-7-13-23(19)31)29-26(28(20)34)24(32)16-25(35-29)17-8-2-1-3-9-17/h1-13,25,30-31,33-34H,14-16H2/t25-/m0/s1 |

InChI Key |

WBZSDBHJYZORRP-VWLOTQADSA-N |

SMILES |

C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |

Isomeric SMILES |

C1[C@H](OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |

Canonical SMILES |

C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |

Other CAS No. |

58779-09-2 |

Synonyms |

dichamanetin |

Origin of Product |

United States |

Natural Abundance and Methodologies for Extraction and Purification

Plant Sources and Geographical Distribution

Dichamanetin has been identified as a significant secondary metabolite in several plant species, primarily found in Southeast Asia. It is notably reported as a major metabolite in Piper sarmentosum, an edible herb commonly used as a spice in the region. nih.goviiarjournals.orgresearchgate.net Beyond Piper sarmentosum, Dichamanetin has also been isolated from other plant genera, including Uvaria alba, Uvaria chamae, Xylopia pierrei, and Cleistochlamys kirkii. researchgate.netresearchgate.netresearchgate.netdiva-portal.org The plant Uvaria lucida is also cited as a source of this flavanone (B1672756). nih.gov

Table 1: Plant Sources of Dichamanetin

| Plant Species | Reported Geographical Distribution | Reported Yield of Dichamanetin |

| Piper sarmentosum | Southeast Asia | ~0.29% w/w (0.9 g from 311 g) |

| Uvaria alba | Not specified | Not specified |

| Uvaria chamae | Not specified | Not specified |

| Xylopia pierrei | Not specified | Not specified |

| Cleistochlamys kirkii | Not specified | Not specified |

| Uvaria lucida | Not specified | Not specified |

Advanced Extraction Techniques from Plant Biomass

The extraction of bioactive compounds from plant biomass is a critical first step in their isolation and characterization. This process aims to efficiently solubilize and separate the target compounds from the complex plant matrix. nih.govcontractlaboratory.com While traditional methods such as maceration, Soxhlet extraction, and solvent extraction remain prevalent, advanced techniques are increasingly utilized to enhance efficiency, reduce solvent consumption, and improve sustainability. nih.govchemmethod.comunirioja.es

Solvent extraction is a cornerstone technique for isolating compounds like Dichamanetin. This method relies on the differential solubility of compounds in various solvents. nih.govcontractlaboratory.com For Dichamanetin, a common approach involves the initial extraction of dried plant material, such as the aerial parts of Piper sarmentosum, using methanol (B129727). nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.net The crude methanol extract is subsequently subjected to partitioning with a series of organic solvents. nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.net This process typically yields a bioactive chloroform-soluble fraction, which is enriched in Dichamanetin and other active constituents. nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.netnih.gov For instance, from the dried aerial parts of Piper sarmentosum, Dichamanetin has been isolated with a reported yield of approximately 0.29% (w/w), with 0.9 grams obtained from 311 grams of plant material. nih.goviiarjournals.orgresearchgate.net

Bioassay-guided fractionation is an indispensable strategy for isolating specific bioactive compounds from complex natural product mixtures. researchgate.netnih.govresearchgate.netmdpi.com This methodology involves the sequential separation of an extract into simpler fractions using chromatographic techniques, followed by the assessment of biological activity for each fraction. researchgate.netnih.govresearchgate.netmdpi.com For the isolation of Dichamanetin from Piper sarmentosum, a mitochondrial transmembrane potential (MTP) assay has been employed as a key bioassay to guide the fractionation process. researchgate.netnih.gov The fractions exhibiting the most significant biological activity are then further processed to identify and isolate the active compounds, such as Dichamanetin, from the enriched chloroform-soluble fraction. nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.net

Chromatographic and Spectroscopic Methodologies for Isolation and Purity Assessment

Following extraction and bioassay-guided fractionation, chromatographic techniques are essential for the purification of Dichamanetin to a high degree of purity. nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.net Silica gel column chromatography is a widely used method, often employing a gradient elution system, such as a mixture of dichloromethane (B109758) and acetone, to effectively separate Dichamanetin from other co-extracted compounds. nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.net

The identity and purity of the isolated Dichamanetin are subsequently confirmed through rigorous spectroscopic analysis. nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.net Standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), are routinely utilized. ajchem-a.commdpi.com These methods provide detailed structural information, allowing for the unambiguous identification of Dichamanetin and verification against established literature data, thereby ensuring the accuracy of the isolated compound.

Chemical Synthesis and Analog Design Strategies

Total Synthesis Approaches for Dichamanetin

Total synthesis involves the construction of complex organic molecules from simpler, readily available starting materials. For natural products such as Dichamanetin, total synthesis provides a route to access the compound independent of its natural source, allowing for structural verification and the preparation of analogues.

A significant precursor identified in the synthetic routes towards Dichamanetin is Pinocembrin google.com.nanih.govmdpi.comd-nb.info. Pinocembrin, a flavanone (B1672756) itself, serves as a foundational structure that is subsequently functionalized to yield Dichamanetin. The synthetic strategy often involves elaborating the Pinocembrin core through carbon-carbon bond-forming reactions to introduce the characteristic benzyl (B1604629) groups.

The synthesis of Dichamanetin has been reported to yield the racemic form, denoted as (±)-Dichamanetin nih.gov. While specific enantioselective control methodologies for Dichamanetin's synthesis are not extensively detailed in the accessible literature snippets, the control of stereochemistry is a critical aspect in the total synthesis of chiral natural products. For related compounds or in broader synthetic chemistry, techniques such as asymmetric catalysis or the use of chiral auxiliaries are employed to establish specific stereocenters with high fidelity organic-chemistry.orgescholarship.org.

A key catalytic strategy employed in the synthesis of Dichamanetin involves a zinc chloride (ZnCl2)-mediated benzylic coupling reaction google.com.nanih.gov. This method facilitates the formation of carbon-carbon bonds, specifically the benzylic linkage, which is essential for constructing the Dichamanetin scaffold. In this approach, Pinocembrin is subjected to reaction conditions that promote the coupling with a benzyl moiety, often in the presence of a Lewis or protic acid catalyst like ZnCl2 google.com.nanih.gov. This reaction has been reported to convert Pinocembrin to Dichamanetin with a yield of 59% nih.gov.

Table 1: Key Synthesis Step for Dichamanetin

| Precursor | Reaction Type | Product | Yield | Citation |

| Pinocembrin | ZnCl2-mediated benzylic coupling | Dichamanetin | 59% | nih.gov |

Semi-Synthesis and Derivatization for Structural Modification

Semi-synthesis involves the chemical modification of a naturally occurring compound to create new derivatives. This strategy is widely used to enhance the biological activity, improve pharmacokinetic properties, or alter the selectivity of natural products researchgate.netwikipedia.orgmdpi.com. While specific semi-synthetic modifications of Dichamanetin are not detailed in the provided snippets, this approach is a common avenue for exploring structure-activity relationships. Derivatization can involve introducing various functional groups or altering existing ones to probe the molecule's interaction with biological targets. For instance, modifications to flavone (B191248) structures have been shown to yield derivatives with enhanced antifungal or cytotoxic activities researchgate.net.

Rational Design of Dichamanetin Analogues for Enhanced Bioactivity

Rational design is a strategy that leverages an understanding of a molecule's structure and its mechanism of action to create analogues with improved or novel biological activities ontosight.aimdpi.comnih.gov. This often involves computational modeling, structure-activity relationship (SAR) studies, and medicinal chemistry principles to guide the synthesis of modified compounds. While specific rational design efforts focused on Dichamanetin analogues are not extensively detailed, the general principles apply to natural product drug discovery. By understanding how Dichamanetin interacts with its targets, such as FtsZ, researchers can rationally design modifications to enhance its potency, selectivity, or pharmacokinetic profile sci-hub.se. This approach aims to optimize lead compounds for therapeutic development by systematically altering specific structural features.

Compound List

Dichamanetin

Pinocembrin

Molecular and Cellular Pharmacology of Dichamanetin

Mechanisms of Antiproliferative and Cytostatic Effects in Cell Lines

Dichamanetin exhibits potent antiproliferative and cytostatic effects, significantly reducing the viability of cancer cells in a dose- and time-dependent manner researchgate.netnih.govresearchgate.net. This broad-spectrum activity against different cancer types underscores its potential as a chemotherapeutic agent.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism by which Dichamanetin exerts its cytotoxic effects is through the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) generation within cancer cells researchgate.netnih.govnih.gov. Elevated ROS levels can overwhelm cellular antioxidant defenses, leading to damage of vital biomolecules such as DNA, proteins, and lipids, ultimately triggering cell death mdpi.comfrontiersin.org. Studies suggest that Dichamanetin affects intracellular NADPH levels, which are closely linked to NADPH oxidase activity and, consequently, intracellular ROS concentrations nih.gov.

Modulation of Mitochondrial Membrane Potential (MMP) and Apoptotic Pathways

Dichamanetin significantly impacts mitochondrial function, a key regulator of programmed cell death (apoptosis). It has been shown to induce the loss of mitochondrial membrane potential (MMP) in cancer cells, such as HT-29 researchgate.netnih.govnih.gov. The dissipation of MMP is a critical early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm plos.org. This cascade ultimately activates caspases, driving the cell towards apoptosis researchgate.netplos.org.

Cell Cycle Arrest Induction (e.g., G1 Phase)

Further contributing to its antiproliferative activity, Dichamanetin induces cell cycle arrest. Specifically, it has been observed to arrest cancer cells in the G1 phase researchgate.netnih.govnih.gov. For instance, treatment of HT-29 cells with 50 μM Dichamanetin for 24 hours resulted in a notable increase in the proportion of cells within the G1 phase of the cell cycle nih.gov. Cell cycle arrest at this crucial checkpoint prevents uncontrolled cell division, a hallmark of cancer.

Specific Molecular Target Interactions and Signaling Pathway Modulations

Dichamanetin's therapeutic potential is further amplified by its ability to modulate key molecular targets and signaling pathways implicated in cancer progression.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Transcription Factor Inhibition

Dichamanetin demonstrates inhibitory activity against the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor researchgate.netnih.govnih.govresearchgate.netiiarjournals.org. NF-κB is a critical regulator of genes involved in inflammation, cell survival, proliferation, and immune responses, and its dysregulation is frequently observed in cancer mdpi.comwikipedia.org. By inhibiting NF-κB, Dichamanetin can disrupt these pro-survival and pro-inflammatory signaling cascades nih.gov.

Poly ADP-ribose Polymerase (PARP-1) Inhibition

The compound also exhibits inhibitory effects on Poly ADP-ribose Polymerase 1 (PARP-1) researchgate.netnih.govnih.goviiarjournals.org. PARP-1 is a crucial enzyme involved in DNA repair, particularly in the response to single-strand breaks mdpi.comoatext.com. Inhibition of PARP-1 can lead to the accumulation of DNA damage, especially in cancer cells with deficient DNA repair mechanisms, thereby promoting genomic instability and cell death through synthetic lethality mdpi.comoatext.comopenaccessjournals.com.

Data Tables

Table 1: Cytotoxicity of Dichamanetin Against Human Cancer Cell Lines

| Cell Line | Dichamanetin IC50 (μM) | Positive Control (Ellipticine) IC50 (μM) |

| HT-29 (Colon) | 17.09 nih.gov, 17.7 researchgate.net | 13.8 researchgate.net |

| DU145 (Prostate) | 60.0 nih.govresearchgate.net | 16.7 researchgate.net |

| MDA-MB-231 (Breast) | 8.68 nih.gov, 8.7 researchgate.net | 10.6 researchgate.net |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Key Molecular Targets and Pathways Modulated by Dichamanetin

| Target/Pathway | Effect of Dichamanetin | Primary Role in Cancer |

| Cell Viability | Decreased | Inhibition of cancer cell proliferation and survival researchgate.netnih.govresearchgate.net. |

| Reactive Oxygen Species (ROS) | Increased | Induction of oxidative stress, leading to cellular damage and apoptosis researchgate.netnih.govnih.govmdpi.com. |

| Mitochondrial Membrane Potential (MMP) | Decreased (Loss) | Triggers intrinsic apoptotic pathway, release of cytochrome c, caspase activation researchgate.netnih.govnih.govplos.org. |

| Cell Cycle Progression | Arrested (G1 Phase) | Halts cell division, preventing uncontrolled proliferation researchgate.netnih.govnih.gov. |

| Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) | Inhibited | Blocks pro-survival, pro-inflammatory, and proliferation signaling nih.govmdpi.comwikipedia.org. |

| Poly ADP-ribose Polymerase 1 (PARP-1) | Inhibited | Impairs DNA repair, leading to genomic instability and cell death researchgate.netnih.govnih.govmdpi.comoatext.com. |

Compound List

Dichamanetin

Ellipticine

NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells)

PARP-1 (Poly ADP-ribose Polymerase 1)

ROS (Reactive Oxygen Species)

MMP (Mitochondrial Membrane Potential)

DNA Binding and Intercalation Mechanisms

While detailed mechanistic studies specifically on Dichamanetin's DNA binding and intercalation are limited in the provided literature, preliminary findings suggest a correlation between its cytotoxic effects and DNA-intercalating properties. Cytotoxicity assays indicated that Dichamanetin's effects on cancer cells were directly correlated with its DNA-intercalating capabilities, as assessed through specific assays researchgate.net. General principles of DNA intercalation describe the insertion of planar aromatic molecules between DNA base pairs, leading to DNA helix unwinding and lengthening, which can disrupt DNA replication and transcription mdpi.comatdbio.cominflibnet.ac.insciepub.com. Further research is needed to fully characterize the specific binding modes and mechanisms by which Dichamanetin interacts with DNA.

Phosphodiesterase (PDE4B2) Inhibition

Dichamanetin has demonstrated inhibitory activity against Phosphodiesterase 4 subtype B2 (PDE4B2) acs.orgnih.govsemanticscholar.orgacs.orggeomar.de. PDE4 enzymes play critical roles in signal transduction by regulating intracellular cyclic nucleotide levels, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders acs.orgnih.govacs.orggeomar.de. Studies have shown that Dichamanetin exhibits favorable binding to the catalytic domain of PDE4B2, with a reported binding energy of -10.2 kcal/mol acs.orggeomar.de. The dichloromethane (B109758) sub-extract of Uvaria alba, which contains Dichamanetin, demonstrated potent inhibition of PDE4B2 with an IC50 value of 16.8 μg/mL acs.orgsemanticscholar.orggeomar.de.

Ubiquitin-Specific Peptidase 14 (USP14) Interaction

Dichamanetin has also been identified as a compound that interacts with Ubiquitin-Specific Peptidase 14 (USP14) acs.orgnih.govsemanticscholar.orgacs.orggeomar.deresearchgate.net. USP14 is a deubiquitinating enzyme involved in regulating the ubiquitin-proteasome system, a critical cellular control mechanism implicated in cancer development and neurodegenerative diseases acs.orgnih.govsemanticscholar.orgacs.orggeomar.de. Molecular docking studies indicate that Dichamanetin exhibits favorable binding to USP14, with a binding energy (BE) of -9.8 kcal/mol acs.orgnih.gov. The chromanone core of Dichamanetin affixes to the USP14 binding pocket through pi-anion and stacked pi-amide interactions, while its hydroxybenzyl moiety engages in pi-alkyl and stacked pi-pi attractions with specific amino acid residues acs.orgnih.gov. The average radius of gyration (Rg) for the Dichamanetin–USP14 complex was reported as 21.0 Å, suggesting structural compactness indicative of tight binding semanticscholar.org.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Dichamanetin has been identified as a potential inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1) researchgate.netnih.govnih.govresearchgate.netexlibrisgroup.comresearchgate.netresearchgate.net. IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is recognized as a crucial factor in tumor immune escape and the pathogenesis of neurodegenerative diseases researchgate.netnih.govresearchgate.net. Computational screenings, including molecular docking and molecular dynamics simulations, have identified Dichamanetin as a promising IDO1 inhibitor researchgate.netnih.govnih.govresearchgate.net. While specific quantitative inhibition data (e.g., IC50 values) for Dichamanetin against IDO1 were not detailed in the provided snippets, its identification as a potential inhibitor highlights its relevance in modulating this pathway.

Penicillin-Binding Protein 2a (PBP2a) Inhibition in Antibacterial Contexts

In the context of antibacterial research, Dichamanetin has emerged as a potential dual-site inhibitor of Penicillin-Binding Protein 2a (PBP2a) mdpi.comcolab.wsresearchgate.netdntb.gov.uaresearchgate.net. PBP2a is a key protein responsible for the resistance of Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics mdpi.comcolab.wsresearchgate.netresearchgate.net. Studies using in silico methods have shown that Dichamanetin exhibits high binding affinities to both the active and allosteric sites of PBP2a, suggesting a novel strategy to combat MRSA resistance mdpi.comcolab.wsresearchgate.net. Furthermore, Dichamanetin has demonstrated potent antimicrobial activity against Gram-positive bacteria, including MRSA, with reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 2 µg/mL and 7.5 µg/mL, respectively mdpi.com.

FtsZ GTPase Activity Inhibition and Bacterial Cytokinesis Disruption

Dichamanetin is recognized as a potent inhibitor of the GTPase activity of FtsZ, a protein essential for bacterial cell division and cytokinesis nih.govmdpi.comsemanticscholar.orgresearchgate.netsci-hub.se. FtsZ forms the Z-ring at the bacterial mid-cell, mediating the constriction process that leads to the formation of daughter cells nih.govmdpi.comsemanticscholar.org. By inhibiting FtsZ GTPase activity, Dichamanetin disrupts this critical process, leading to bacterial cell death nih.govmdpi.comsemanticscholar.org. In vitro studies have reported IC50 values for Dichamanetin's inhibition of E. coli FtsZ GTPase activity in the range of 8.3–12.5 µM mdpi.com. This mechanism positions Dichamanetin as a promising candidate for developing new antibacterial agents targeting bacterial cell division.

Diverse Biological Activities and Their Mechanistic Basis (In Vitro Studies)

Beyond its specific enzyme and protein interactions, Dichamanetin exhibits a range of in vitro biological activities. It has demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines, including HT-29 (colon), DU145 (prostate), and MDA-MB-231 (breast) cancer cells researchgate.net. These effects are concentration- and time-dependent, inducing G1 cell cycle arrest and apoptosis, primarily mediated by the induction of oxidative stress and loss of mitochondrial membrane potential researchgate.net. Dichamanetin also displays cytostatic effects against human cervical cancer (HeLa) cells and antiproliferative activity against chronic myelogenous leukemia (K-562) cells acs.orgnih.govsemanticscholar.orggeomar.de. Additionally, Dichamanetin's inhibition of acetylcholinesterase (AChE) suggests potential neuroprotective effects relevant to neurodegenerative diseases acs.orgnih.govsemanticscholar.orgacs.orggeomar.de.

Table 1: Quantitative Data on Dichamanetin's Biological Activities

| Target/Activity | Metric | Value | Reference(s) |

| PDE4B2 Inhibition | Binding Energy (BE) | -10.2 kcal/mol | acs.orggeomar.de |

| USP14 Interaction | Binding Energy (BE) | -9.8 kcal/mol | acs.orgnih.gov |

| Rg Value | 21.0 Å | semanticscholar.org | |

| PBP2a Inhibition (MRSA) | MIC | 2 µg/mL | mdpi.com |

| MBC | 7.5 µg/mL | mdpi.com | |

| FtsZ GTPase Activity Inhibition | IC50 (E. coli) | 12.5 µM | mdpi.com |

| IC50 (E. coli) | 8.3 µM | mdpi.com | |

| Cytotoxicity (HT-29 colon cancer cells) | IC50 | 17.7 µM | researchgate.net |

| Cytotoxicity (DU145 prostate cancer cells) | IC50 | 60.0 µM | researchgate.net |

| Cytotoxicity (MDA-MB-231 breast cancer cells) | IC50 | 8.7 µM | researchgate.net |

Anti-inflammatory Effects

Dichamanetin and compounds found in plants containing it, such as Uvaria chamae, have demonstrated anti-inflammatory potential. Studies indicate that these compounds can inhibit inflammatory pathways, offering benefits for conditions characterized by inflammation. Specifically, extracts containing dichamanetin have been shown to inhibit the release of nitric oxide in cellular models and reduce key inflammation mediators, including myeloperoxidase and tumor necrosis factor alpha (TNF-α). These findings suggest that dichamanetin may modulate the inflammatory cascade through these mechanisms. ontosight.ainih.gov

Antimicrobial Properties

Dichamanetin exhibits potent antimicrobial activity, notably against Gram-positive bacteria, including the multidrug-resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). Research has reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for dichamanetin against MRSA, indicating significant efficacy. These values are often found to be more favorable compared to certain standard antibiotics. nih.govmdpi.com

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference Standard (Amoxicillin) MIC (µg/mL) | Reference Standard (Amoxicillin) MBC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | 7.5 | 62 | >250 |

Beyond MRSA, dichamanetin and related flavonoids have shown activity against other Gram-positive bacteria. While its efficacy against Gram-negative bacteria is generally considered moderate, research continues to explore its broad-spectrum potential. frontiersin.org

Antioxidant Activities

Flavonoids, including dichamanetin, are known for their ability to neutralize free radicals, thereby potentially mitigating oxidative stress and reducing the risk of chronic diseases. ontosight.ai In cellular contexts, dichamanetin has been observed to modulate reactive oxygen species (ROS) levels. Studies have shown that it can reduce both basal and peroxide-induced ROS in cells, suggesting a role in cellular defense mechanisms against oxidative damage. nih.govnih.gov

Antimalarial Potential

Dichamanetin has emerged as a compound of interest for its potential antimalarial activity, primarily through its inhibitory effects on Plasmepsin II. Plasmepsin II is a critical aspartic protease in the Plasmodium falciparum lifecycle, making it a significant therapeutic target for malaria. Computational studies, including molecular docking and simulation, have identified dichamanetin as a promising inhibitor of Plasmepsin II. These analyses indicate that dichamanetin can interact favorably within the enzyme's binding pocket, demonstrating stability and reactivity, and its drug candidacy has been supported by ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. These findings suggest that dichamanetin could serve as a lead compound for the development of novel antimalarial agents. nih.govresearchgate.net

Compound List:

Dichamanetin

Amoxicillin

Ceftobiprole

Ceftaroline

Structure Activity Relationship Sar Elucidation for Dichamanetin and Analogs

Identification of Pharmacophoric Elements Critical for Biological Activity

Dichamanetin's molecular structure, characterized by its flavanone (B1672756) core and a C-benzyl substituent, serves as the foundation for its biological interactions nih.govresearchgate.netnih.gov. These structural elements enable it to engage with various biological targets, such as Penicillin-Binding Protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), Indoleamine 2,3-Dioxygenase 1 (IDO1), and bacterial cell division protein FtsZ nih.govresearchgate.netmdpi.combezmialem.edu.trnih.govgeomar.deacs.org.

Specific interactions critical for its activity have been identified through computational studies:

PBP2a Inhibition: Dichamanetin forms hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues within the PBP2a binding sites, including LYS316, TYR105, ASN104, GLU154, ASN146, and TYR297 mdpi.com.

IDO1 Inhibition: The compound's ability to form hydrogen bonds with specific residues within the allosteric site of IDO1 contributes to the stability of the protein-ligand complex nih.gov.

Comparative Activity: When compared to other flavonoids like Quercetin and Daidzein, Dichamanetin possesses additional substituents, such as methoxy (B1213986) groups and aromatic chains. These features are noted to interact with hydrophobic residues in the binding pocket, suggesting their importance in enhancing binding affinity mdpi.com.

FtsZ Inhibition: Dichamanetin's antibacterial activity against FtsZ is linked to its capacity to inhibit the protein's GTPase activity and polymerization mdpi.com.

Anticancer Mechanisms: Its antiproliferative effects are attributed to its ability to induce reactive oxygen species (ROS), cause loss of mitochondrial membrane potential (MMP), induce G1 phase arrest in the cell cycle, and inhibit key enzymes such as PARP-1 and Iκκ-α nih.govresearchgate.net.

Impact of Structural Modifications on Target Binding Affinity and Mechanistic Outcomes

While extensive studies on synthetically modified Dichamanetin analogs are not detailed in the provided literature, comparative analyses with related natural products offer insights into how structural variations influence biological activity and target binding. The fundamental C-benzylated flavanone scaffold and the specific nature and positioning of its substituents are critical determinants of its binding affinity and subsequent functional outcomes nih.govmdpi.com.

For instance, Uvarinol, a structurally related compound, demonstrates superior binding affinity to PBP2a compared to Dichamanetin, a difference attributed to Uvarinol's more extensive interaction profile with the target protein mdpi.com. Similarly, Dichamanetin and its analog Isochamanetin are identified as potential IDO1 inhibitors, underscoring the role of their flavanone core and specific substitutions in mediating allosteric binding nih.gov.

General principles from studies on other natural products, such as Resveratrol derivatives, highlight the significant impact that modifications to phenolic hydroxyl groups, benzene (B151609) rings, and linker regions can have on a compound's stability, solubility, bioactivity, and targeting capabilities mdpi.com. These findings suggest that strategic structural modifications to Dichamanetin could further optimize its therapeutic potential. Furthermore, Dichamanetin's structural similarity to Zantrins Z1 is correlated with its antibacterial activity against FtsZ mdpi.com.

Computational Approaches in SAR Studies

Computational methods are indispensable for dissecting the SAR of Dichamanetin and guiding the design of novel analogs. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR establishes mathematical correlations between a molecule's chemical structure and its observed biological activity wikipedia.org. This allows for the prediction of activity based on structural features and guides the optimization of lead compounds. Although specific QSAR models for Dichamanetin were not detailed in the provided search results, the methodology is relevant. For example, a novel submolecular QSAR descriptor was utilized to elucidate the anti-malarial pharmacophore of tryptanthrins, a class of compounds for which Dichamanetin was also evaluated researchgate.net. QSAR studies are also applied to other therapeutic areas, such as the development of Hsp90 inhibitors, where models are built to balance predictive accuracy with mechanistic understanding mdpi.com. The application of QSAR principles is crucial for rational drug design, enabling the prediction of how structural alterations will influence a compound's efficacy and selectivity mdpi.comwikipedia.org.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening (VS) is a powerful computational tool used to efficiently identify potential drug candidates from large chemical libraries by predicting their interactions with target biomolecules nih.govnih.govmdpi.comresearchgate.net.

Ligand-Based Virtual Screening: This approach leverages the known activity of existing compounds to identify similar molecules. It has been employed to identify potential IDO1 inhibitors by using known binders as reference compounds nih.govresearchgate.net.

Structure-Based Virtual Screening: This method utilizes the three-dimensional structure of the target protein. Dichamanetin has been identified as a potential inhibitor of various targets through structure-based VS:

PBP2a: Dichamanetin was identified as a potential dual-site inhibitor mdpi.comcolab.wsscilit.comnih.gov.

IDO1: It was identified as a potential inhibitor binding to the allosteric site nih.govresearchgate.net.

SARS-CoV-2 Targets: Dichamanetin showed a stable complex with the ACE-2 receptor bezmialem.edu.tr.

PDE4B2B, USP14, KEAP-1: Dichamanetin demonstrated strong binding to PDE4B2B and KEAP-1 researchgate.netgeomar.deacs.org.

FtsZ: Dichamanetin is recognized as an inhibitor of this bacterial protein nih.govmdpi.com.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby estimating binding affinity and mode nih.govresearchgate.netmdpi.combezmialem.edu.trnih.govgeomar.deacs.orgmdpi.comresearchgate.netcolab.wsscilit.comnih.gov.

Against PBP2a: Dichamanetin exhibited strong binding affinities, with docking scores of -12.01 kcal/mol and a predicted inhibition constant (Ki) of 1.57 nM at one site, and -10.32 kcal/mol at another. These values were competitive with or superior to standard antibiotics like Ceftaroline mdpi.com.

Against IDO1: Dichamanetin was identified as a potential inhibitor, showing favorable docking energies and free energy of interaction. The IDO1-dichamanetin complex was noted as the most stable among tested flavonoids, with a calculated free energy of interaction of -25.93 kcal/mol nih.govresearchgate.net.

Against SARS-CoV-2 Targets: Dichamanetin formed a stable complex with the ACE-2 receptor, with a binding energy of -9.8 kcal/mol bezmialem.edu.tr.

Against PDE4B2B, USP14, KEAP-1: Dichamanetin demonstrated high binding affinity, with a binding energy (BE) of -10.2 kcal/mol for PDE4B2B and also showed significant binding to the KEAP-1 Kelch domain geomar.deacs.org.

Against FtsZ: Dichamanetin's inhibition of FtsZ GTPase activity was quantified with an IC50 value of 12.5 µM mdpi.com.

Table 1: Molecular Docking Scores of Dichamanetin against PBP2a

| Target Site | Docking Score (kcal/mol) | Ki (nM) | Reference |

|---|---|---|---|

| Allosteric | -10.32 | 27.07 | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Free Energy

Molecular Dynamics (MD) simulations are employed to assess the dynamic stability, conformational flexibility, and long-term interactions of ligand-protein complexes, providing crucial insights into binding robustness nih.govresearchgate.netmdpi.combezmialem.edu.trgeomar.deacs.orgmdpi.comresearchgate.netcolab.wsscilit.comnih.gov.

PBP2a Complexes: MD simulations confirmed the robust stability of Dichamanetin when bound to PBP2a. This stability was indicated by lower Root Mean Square Deviation (RMSD) values compared to the co-crystallized ligand. The RMSD for Dichamanetin was found to be comparable to that of the standard drug Ceftaroline, suggesting similar binding stability mdpi.comscilit.comnih.gov.

IDO1 Complexes: MD simulations revealed that the IDO1-dichamanetin complex exhibited the highest stability among the evaluated flavonoids. This stability was further supported by binding free energy calculations (using MM-PBSA), which yielded an affinity of -25.93 kcal/mol for the complex nih.govresearchgate.net. Analysis of the radius of gyration also corroborated the high stability of the IDO1-dichamanetin complex nih.gov.

SARS-CoV-2 Complexes: MD simulations suggested good complex stabilities for Dichamanetin when interacting with the ACE-2 receptor bezmialem.edu.tr.

PDE4B2B, USP14, KEAP-1 Complexes: MD simulations demonstrated strong free energy binding mechanisms and dynamic stability for Dichamanetin when interacting with PDE4B2B and the KEAP-1 Kelch domain over 50 ns simulation periods geomar.deacs.org.

Table 2: Molecular Docking Scores and Binding Free Energies of Dichamanetin against IDO1

| Target | Method | Value (kcal/mol) | Stability Metric | Reference |

|---|---|---|---|---|

| IDO1 | Docking | -8.1 to -5.3 | Docking Energy | nih.govresearchgate.net |

Table 3: Binding Energies of Dichamanetin to SARS-CoV-2 Targets

| Target | Binding Energy (kcal/mol) | Reference |

|---|

Table 4: Binding Energies of Dichamanetin to PDE4B2B, USP14, KEAP-1

| Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| PDE4B2B | -10.2 | geomar.deacs.org |

| KEAP-1 | -10.2 | geomar.deacs.org |

Table 5: Molecular Dynamics Simulation Stability Metrics (RMSD) for Dichamanetin-PBP2a Complexes

| Complex | RMSD (Å) (Mean ± SD) | Comparison (vs. Ceftaroline) | Reference |

|---|

Table 6: Molecular Dynamics Simulation Binding Free Energies for Dichamanetin-IDO1 Complexes

| Complex | Binding Free Energy (kcal/mol) | Stability Assessment | Reference |

|---|

Compound List

Dichamanetin

Uvarinol

Isochamanetin

Chamaejasmin B

Kushenol E

Steppogenin

Quercetin

Daidzein

Ceftobiprole

Ceftaroline

CCL (7EP)

Chamuvaritin

Glabrene

Ellipticine

Sarmentosumins A–D

Piperamides

Lupeol

Asiatic acid

Celastrol

Aurapten

Ursolic acid

Saidmanetin

Indole-3-carbinol

Hypericin

Tryptanthrin

Cleistonol

(E)-acetylmelodorinol

Cleistenolide

Zantrins Z1-Z5

2‴-hydroxy-5″-benxzylisouvarinol-B

ADMA

Aphanorphine

Resveratrol (RSV)

Curcumin monocarbonyl

Tamoxifen

Biosynthetic Pathways and Metabolic Studies of Dichamanetin

Proposed Precursor Compounds and Enzymatic Steps in Plant Biosynthesis

The biosynthesis of dichamanetin is proposed to follow the general phenylpropanoid and flavonoid pathways, which are well-established routes for the production of a vast array of plant secondary metabolites. hebmu.edu.cnnih.govfrontiersin.org While the specific enzymes for the final benzylation steps in dichamanetin synthesis have not been fully characterized, the pathway can be inferred from known flavonoid biosynthesis mechanisms.

The process begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of enzymatic reactions then constructs the characteristic C6-C3-C6 skeleton of flavonoids.

Key Precursor Compounds and Enzymatic Steps:

Formation of Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form trans-cinnamic acid.

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) , yielding p-coumaroyl-CoA. This molecule serves as a key starter unit for the next phase.

Chalcone (B49325) Synthesis: The central enzyme Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway). This reaction forms a polyketide intermediate that cyclizes to produce naringenin (B18129) chalcone.

Flavanone (B1672756) Formation: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone known as naringenin. Naringenin is a critical branch-point intermediate in the flavonoid pathway.

C-Benzylation Steps: The final and defining steps in dichamanetin biosynthesis involve the attachment of two benzyl (B1604629) groups to the A-ring of a flavanone precursor. While the exact precursor has not been definitively identified, it is likely a common flavanone such as naringenin or pinocembrin. The enzymes responsible for this C-benzylation are presumed to be a type of aromatic prenyltransferase (aPT) or a specific benzyltransferase . These enzymes would catalyze the electrophilic substitution of the flavanone A-ring with a benzyl donor molecule, likely derived from the shikimate pathway as well. The two C-benzylations occur at the C-6 and C-8 positions of the flavanone core to yield the final dichamanetin structure.

The table below summarizes the proposed enzymatic steps leading to the flavanone core, which is the precursor for dichamanetin.

| Step | Precursor(s) | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA Ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| 5 | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin (a flavanone) |

| 6 | Flavanone Precursor + Benzyl Donor | Benzyltransferase (Proposed) | Dichamanetin |

Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters (if applicable)

The genes encoding the enzymes for secondary metabolite production in plants are often organized into biosynthetic gene clusters (BGCs). frontiersin.org These clusters consist of co-located and co-expressed genes that are functionally related, which facilitates the efficient production of complex natural products. The discovery of BGCs is often accelerated by genome mining and transcriptomic analyses. science.gov

As of the current scientific literature, no specific genetic or transcriptomic studies have been published that focus on the elucidation of the dichamanetin biosynthetic pathway in Piper sarmentosum, Uvaria chamae, or other source plants. While metabolic profiling studies have identified a variety of flavonoids and other secondary metabolites in these species, the genetic basis for their production remains largely unexplored. nih.govums.edu.my

Future research involving comparative transcriptome analysis of high- and low-dichamanetin producing plant tissues or species could provide valuable insights. Such studies would aim to identify candidate genes, particularly those encoding chalcone synthases, chalcone isomerases, and the putative C-benzyltransferases, that are differentially expressed and potentially clustered in the genome. The identification of a dichamanetin-specific BGC would be a significant step toward understanding its biosynthesis and enabling its production through metabolic engineering.

In Vitro Metabolic Stability and Transformations (Excluding Human Pharmacokinetics)

In vitro metabolic stability assays are crucial in drug discovery and natural product research to predict how a compound might be metabolized and cleared from the body. These assays typically use subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, from various species to assess the rate of biotransformation. researchgate.netresearchgate.netnuvisan.com The primary enzymes studied in these systems include cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). researchgate.net

Despite the importance of such data, there is a notable absence of published research on the in vitro metabolic stability and biotransformation of dichamanetin. Studies investigating the metabolism of dichamanetin in animal liver microsomes (e.g., from rats, mice, or dogs) or other non-human preclinical models have not been reported in the scientific literature.

Research on other flavonoids suggests that they can undergo extensive phase I (oxidation, reduction, hydrolysis) and phase II (conjugation with glucuronic acid or sulfate) metabolism. For instance, methylation of flavones has been shown to increase their metabolic stability. researchgate.net However, the unique C-benzylated structure of dichamanetin may influence its susceptibility to metabolic enzymes differently than other flavonoid subclasses. The bulky benzyl groups could sterically hinder access to the core flavanone structure, potentially affecting its rate of metabolism.

Future in vitro studies would be necessary to determine key metabolic parameters for dichamanetin, such as its intrinsic clearance and half-life in various preclinical species. Such research would also identify the major metabolites formed, providing a clearer picture of its metabolic fate.

Advanced Analytical Methodologies in Dichamanetin Research

High-Resolution Mass Spectrometry for Metabolite Profiling (e.g., LC-HR-ESIMS-QToF)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the field of drug metabolism and natural product research, offering unparalleled accuracy and sensitivity for the identification of metabolites. nih.gov The development of advanced HRMS instruments has significantly enhanced the quality and efficiency of metabolite identification processes. researchgate.netsemanticscholar.org When coupled with liquid chromatography (LC), techniques like High-Resolution Electrospray Ionization Mass Spectrometry with a Quadrupole Time-of-Flight analyzer (LC-HR-ESIMS-QToF) provide a powerful platform for comprehensive metabolite profiling of compounds like Dichamanetin. nih.govnih.gov

This methodology allows for the detection and structural characterization of metabolites formed in vitro or in vivo. The process involves separating the parent compound and its metabolites using LC, followed by ionization and high-resolution mass analysis. nih.gov The high mass accuracy of QToF analyzers enables the determination of elemental compositions for parent ions and their fragments, which is crucial for identifying unknown metabolites resulting from biotransformation reactions such as hydroxylation, demethylation, or conjugation. nih.gov Non-targeted data acquisition methods allow for the collection of comprehensive full-scan MS and product ion spectral data in a single analysis, facilitating the subsequent identification of expected and unexpected metabolites through data mining techniques. nih.govresearchgate.net

The application of HRMS-based strategies is central to building a complete picture of a compound's metabolic pathway. semanticscholar.org This approach has proven effective for increasing the coverage of detectable metabolites in complex biological matrices. mdpi.com

Table 1: Key Features of LC-HR-ESIMS-QToF in Dichamanetin Metabolite Profiling

| Feature | Description | Relevance to Dichamanetin Research |

|---|---|---|

| High Mass Accuracy | Provides mass measurements with errors typically below 5 ppm, allowing for the confident determination of elemental formulas for ions. | Enables differentiation between isobaric compounds and accurate formula assignment for novel Dichamanetin metabolites. |

| High Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Resolves complex mixtures containing multiple metabolites and endogenous matrix components, ensuring clear detection. |

| Tandem MS (MS/MS) Capability | Allows for the fragmentation of selected ions to obtain structural information based on the resulting fragment ions. | Facilitates the structural elucidation of metabolites by revealing how the core structure of Dichamanetin has been modified. |

| Non-Targeted Data Acquisition | Collects comprehensive data on all ions within a specified mass range, rather than just pre-selected ions. nih.gov | Allows for retrospective data mining to identify previously unknown or unexpected biotransformation products of Dichamanetin. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

While mass spectrometry provides critical information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of organic molecules like Dichamanetin. researchgate.net NMR spectroscopy provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukjackwestin.com This non-destructive technique is essential for confirming structures proposed by MS data and for determining stereochemistry. researchgate.net

The process involves analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). pitt.edu One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information on the different chemical environments of the nuclei. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between nuclei, allowing researchers to piece together the complete covalent structure of a molecule. core.ac.ukpitt.edu For complex molecules, these techniques are invaluable for assigning all proton and carbon signals and confirming the intricate biflavonoid skeleton of Dichamanetin and its metabolites.

Furthermore, NMR can provide insights into the dynamic properties of molecules in solution. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which helps in determining the three-dimensional conformation and stereochemistry of the molecule.

Table 2: Common NMR Experiments for Structural Analysis of Dichamanetin

| NMR Experiment | Type | Information Provided |

|---|---|---|

| ¹H NMR | 1D | Provides information on the number of different proton environments and their neighboring protons (spin-spin splitting). jackwestin.com |

| ¹³C NMR | 1D | Shows the number of chemically non-equivalent carbon atoms in the molecule. pitt.edu |

| COSY | 2D | Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). core.ac.uk |

| HSQC | 2D | Correlates each proton signal with the carbon atom to which it is directly attached. core.ac.uk |

| HMBC | 2D | Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different fragments of the molecule. |

| NOESY | 2D | Reveals protons that are close to each other in space, which is essential for determining stereochemistry and conformation. |

Chromatographic Techniques for Purity and Quantification in Research Samples

HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is the most widely used technique for the analysis of flavonoids. anjs.edu.iqnih.gov Reversed-phase liquid chromatography is a predominant and efficient method for separating a wide range of analytes, including flavonoids. anjs.edu.iq For purity analysis, a chromatographic method is developed to separate Dichamanetin from any starting materials, by-products, or degradation products. The purity is often determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. youtube.com

For quantification, a validated analytical method is required. This involves establishing key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net A calibration curve is generated using standards of known concentration, allowing for the accurate determination of the Dichamanetin concentration in unknown research samples. The choice of detector (e.g., UV-Vis, DAD, or MS) depends on the required sensitivity and selectivity for the specific application. researchgate.net

Table 3: Comparison of Chromatographic Methods for Dichamanetin Analysis

| Technique | Primary Application | Advantages | Considerations |

|---|---|---|---|

| HPLC-UV/DAD | Purity assessment and routine quantification. anjs.edu.iq | Robust, cost-effective, and widely available. Provides good linearity for quantification. | Lower sensitivity and selectivity compared to MS; potential for co-eluting impurities to interfere. |

| LC-MS | Quantification in complex matrices (e.g., biological samples) and purity confirmation. researchgate.net | High sensitivity and selectivity. Provides mass confirmation of the peak, increasing confidence in identification. | Higher cost and complexity. Matrix effects can influence quantification accuracy. |

| UPLC-MS/MS | High-throughput analysis and trace-level quantification. | Faster analysis times, higher resolution, and excellent sensitivity/selectivity. researchgate.net | Requires specialized high-pressure equipment; method development can be more complex. |

Future Research Trajectories and Unresolved Questions

Elucidation of Novel Molecular Targets and Signaling Networks

Initial studies have identified several key cellular components affected by dichamanetin. It has been shown to induce oxidative stress, leading to the loss of mitochondrial membrane potential and subsequent apoptosis in cancer cells. nih.govresearchgate.net Furthermore, dichamanetin exerts inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and poly (ADP-ribose) polymerase-1 (PARP-1). nih.goviiarjournals.org These findings indicate that dichamanetin's anticancer activity is multifactorial, involving significant DNA intercalation and the induction of ROS. nih.goviiarjournals.org

Future investigations should aim to build upon this foundational knowledge by identifying more specific molecular targets. A critical unresolved question is the direct binding partner(s) of dichamanetin. Unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to isolate and identify proteins that directly interact with dichamanetin. Furthermore, a deeper understanding of how dichamanetin modulates complex signaling networks is required. For instance, its interplay with key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are often dysregulated in cancer, remains to be elucidated. mdpi.com Investigating these pathways will provide a more comprehensive picture of dichamanetin's mechanism of action and could reveal potential synergistic opportunities with existing targeted therapies.

Development of Advanced Synthetic Routes for Complex Analogues

The first efficient, selective synthesis of (±)-dichamanetin has been a significant milestone, enabling the preparation of this natural product from a common core structure. acs.org This was achieved through a zinc chloride-mediated benzylic coupling reaction, a notable improvement over previously inefficient methods. acs.org The synthesis began with the development of an effective route to pinocembrin, a key intermediate, via an aldol condensation/cyclization sequence. acs.org

While this represents a significant advancement, future research must focus on developing more advanced and versatile synthetic strategies. The current route, while efficient for the parent compound, may not be readily adaptable for the creation of a diverse library of complex analogues. The development of stereoselective synthetic methods is a crucial next step to produce enantiomerically pure dichamanetin, which is essential for detailed structure-activity relationship (SAR) studies and for minimizing potential off-target effects. Furthermore, the synthesis of analogues with modifications at various positions of the flavanone (B1672756) core and the C-benzyl groups will be critical for optimizing potency, selectivity, and pharmacokinetic properties. The exploration of novel catalytic methods and flow chemistry approaches could streamline the synthesis of these complex molecules, making them more accessible for extensive biological evaluation.

Application of Multi-Omics Approaches to Understand Cellular Responses

To date, research on dichamanetin has primarily focused on specific cellular assays and western blotting to probe its effects. nih.govnih.gov While informative, these methods provide a limited view of the global cellular response to this compound. The application of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, represents a powerful and unbiased approach to comprehensively map the cellular perturbations induced by dichamanetin.

Transcriptomic analysis (RNA-seq) of cancer cells treated with dichamanetin could reveal the full spectrum of gene expression changes, identifying novel pathways and biological processes affected by the compound. nih.govfrontiersin.org This could point towards previously unknown mechanisms of action and potential biomarkers of response. Proteomics would provide a complementary view by quantifying changes in the cellular proteome, offering insights into post-translational modifications and protein-protein interactions that are altered upon dichamanetin treatment. mdpi.commdpi.com Furthermore, metabolomics could uncover shifts in cellular metabolism, a hallmark of cancer, that are induced by dichamanetin, potentially identifying metabolic vulnerabilities that can be exploited therapeutically. rsc.orgmdpi.com Integrating these multi-omics datasets will be crucial for constructing a holistic model of dichamanetin's cellular effects and for identifying key nodes in the signaling networks it modulates. nih.gov

Exploration of Additional In Vitro Biological Activities and Mechanisms

The primary focus of in vitro studies on dichamanetin has been its cytotoxic and anti-proliferative effects on various cancer cell lines. It has demonstrated significant, dose-dependent reductions in the viability of human colon (HT-29), prostate (DU145), and triple-negative breast cancer (MDA-MB-231) cells. acs.orgnih.gov The compound has also been shown to induce G1 arrest in the cell cycle of HT-29 and MDA-MB-231 cells. nih.goviiarjournals.org

Future in vitro research should broaden the scope of biological activities investigated. For instance, its potential as an anti-inflammatory, antioxidant, or antimicrobial agent warrants exploration, given the diverse biological activities reported for other flavanones. A key unresolved question is the full extent of its mechanism of action beyond the induction of apoptosis. Investigating its effects on other cellular processes critical to cancer progression, such as angiogenesis, invasion, and metastasis, is essential. Furthermore, exploring its activity in a wider range of cancer types, including hematological malignancies and resistant cancer cell lines, will help to define its potential therapeutic breadth.

| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |

| HT-29 | Colon Cancer | 17.09 | Reduced cell viability, G1 phase arrest, loss of mitochondrial membrane potential |

| DU145 | Prostate Cancer | 60.0 | Reduced cell viability |

| MDA-MB-231 | Breast Cancer | 8.68 | Reduced cell viability, G1 phase arrest |

Challenges in Scaling Production for Comprehensive Preclinical Studies

A major hurdle in the development of natural products as therapeutic agents is the challenge of producing sufficient quantities of the compound for extensive preclinical and, eventually, clinical studies. Dichamanetin is currently isolated from Piper sarmentosum, with a reported yield of 0.9 g (0.29%) from 311 g of dried aerial plant parts. nih.gov While this is a relatively good yield for a natural product, relying solely on extraction from a natural source presents several challenges. These include variability in compound yield due to geographical and seasonal factors, the environmental impact of large-scale harvesting, and the complexity of the purification process.

The total synthesis of dichamanetin offers a potential solution to these issues. acs.org However, scaling up a multi-step chemical synthesis from the laboratory bench to an industrial scale is a complex and often costly endeavor. openaccessjournals.com Each step of the synthesis must be optimized for yield, purity, and cost-effectiveness. The use of expensive reagents or catalysts, or the generation of hazardous waste, can make a synthetic route economically unviable on a large scale. Therefore, a significant unresolved question is whether the current synthetic route to dichamanetin can be adapted for large-scale, cost-effective production. Further process development and optimization will be necessary to overcome these challenges and ensure a stable and sustainable supply of dichamanetin for comprehensive preclinical evaluation. medium.combiobostonconsulting.comtexilajournal.com

Q & A

Q. What analytical techniques are recommended for the initial structural characterization of Dichamanetin?

To ensure accurate identification, combine spectroscopic methods (e.g., NMR for stereochemical analysis, high-resolution mass spectrometry for molecular formula confirmation) and chromatographic techniques (e.g., HPLC for purity assessment). Cross-validate results with existing literature on structurally similar compounds. Experimental protocols must detail instrument calibration, solvent systems, and replication steps to minimize variability .

Q. How can researchers optimize extraction protocols for Dichamanetin from natural sources?

Employ factorial design experiments to test variables such as solvent polarity, extraction time, and temperature. Validate efficiency via quantitative analysis (e.g., UV-Vis spectrophotometry) and compare yields against standardized controls. Document procedural deviations to address reproducibility challenges in subsequent studies .

Q. What criteria should guide the selection of in vitro assays for preliminary bioactivity screening of Dichamanetin?

Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Include positive/negative controls and validate assay sensitivity using dose-response curves. Ensure statistical power by calculating sample sizes based on pilot data .

Advanced Research Questions

Q. How can conflicting data on Dichamanetin’s pharmacokinetic properties be resolved methodologically?

Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., dosage forms, animal models). Redesign experiments using harmonized protocols (e.g., standardized bioavailability assays) and apply multivariate regression to isolate confounding factors .

Q. What strategies are effective for elucidating Dichamanetin’s mechanism of action in complex biological systems?

Integrate multi-omics approaches (transcriptomics, proteomics) with computational modeling (e.g., molecular docking for target prediction). Use CRISPR-based gene editing to validate candidate pathways and employ time-resolved assays to capture dynamic interactions .

Q. How should researchers design studies to assess Dichamanetin’s synergistic effects with other bioactive compounds?

Utilize combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Include isobolographic analysis and control for pharmacokinetic interactions via co-administration studies. Replicate findings across multiple cell lines to confirm generalizability .

Q. What methodologies are robust for evaluating Dichamanetin’s stability under varying physicochemical conditions?

Implement accelerated stability testing (ICH guidelines) with forced degradation studies (e.g., exposure to light, heat, pH extremes). Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document impurities at thresholds ≥0.1% .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to Dichamanetin research?

- Feasible: Pilot studies to assess resource availability (e.g., compound quantity, analytical infrastructure).

- Novel: Prioritize understudied targets (e.g., epigenetic modifiers) via systematic literature reviews.

- Ethical: Adhere to institutional guidelines for in vivo toxicity testing.

- Relevant: Align with global health priorities (e.g., antimicrobial resistance) .

Q. What statistical approaches are critical for addressing variability in Dichamanetin’s pharmacological data?

Apply mixed-effects models to account for batch-to-batch variability in natural product extracts. Use Bland-Altman plots for inter-lab reproducibility analysis and Bayesian statistics to quantify uncertainty in dose-response relationships .

Q. How should researchers structure publications to enhance reproducibility in Dichamanetin studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section: Detail synthetic pathways, purification steps, and characterization data.

- Supporting Information: Include raw spectral data, crystallographic files, and assay validation protocols.

- Reproducibility Checklist: Provide step-by-step workflows for key experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.